molecular formula C30H32N2O7 B8244080 3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate

3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate

Cat. No.: B8244080
M. Wt: 532.6 g/mol
InChI Key: PCJYYMUIZJOALI-UHFFFAOYSA-N
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Description

3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of nitro, chromene, and indolin moieties in its structure contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Nitro Group: Nitration of the chromene core is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Spirocyclization: The spirocyclic structure is formed by reacting the nitrochromene with an indoline derivative under basic conditions.

    Esterification: The final step involves the esterification of the spiro compound with pent-4-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the chromene moiety, using oxidizing agents such as potassium permanganate.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Formation of 3’,3’-Dimethyl-6-amino-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate.

    Oxidation: Formation of oxidized derivatives of the chromene moiety.

    Hydrolysis: Formation of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoic acid.

Scientific Research Applications

3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its photochromic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as photochromic polymers and coatings.

Mechanism of Action

The mechanism of action of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate involves its interaction with molecular targets through its nitro, chromene, and indolin moieties. The nitro group can participate in redox reactions, while the chromene and indolin structures can engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl ethanol: Similar structure but lacks the pent-4-enoate ester group.

    3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl acetate: Similar structure with an acetate ester group instead of pent-4-enoate.

    3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl propionate: Similar structure with a propionate ester group.

Uniqueness

The uniqueness of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate lies in its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-(3',3'-dimethyl-6-nitro-8-pent-4-enoyloxyspiro[chromene-2,2'-indole]-1'-yl)ethyl pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O7/c1-5-7-13-26(33)37-18-17-31-24-12-10-9-11-23(24)29(3,4)30(31)16-15-21-19-22(32(35)36)20-25(28(21)39-30)38-27(34)14-8-6-2/h5-6,9-12,15-16,19-20H,1-2,7-8,13-14,17-18H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJYYMUIZJOALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC(=O)CCC=C)CCOC(=O)CCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 2
Reactant of Route 2
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 3
Reactant of Route 3
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 4
Reactant of Route 4
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 5
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Reactant of Route 6
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate

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